Ethyl ((3-oxopropyl)thio)acetate

Description

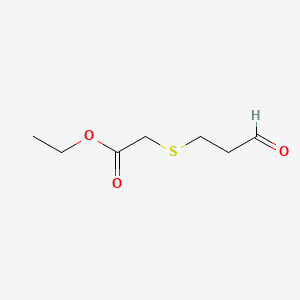

Ethyl ((3-oxopropyl)thio)acetate is a thioester derivative characterized by a sulfur atom linking the 3-oxopropyl group to the acetate moiety. Its structure combines a reactive ketone group (3-oxopropyl) with a thioester functional group, making it versatile in organic synthesis and materials science.

Key physicochemical properties (e.g., LogP, hydrogen bond donors/acceptors) can be inferred from related thioesters. For instance, Ethyl 2-((4-chlorobenzoyl)thio)acetate () has a molecular weight (MW) of ~228.7 Da, LogP of ~2.5, and hydrogen-bonding capacity (nOHNH = 0, nON = 4), which may vary slightly in this compound due to its ketone substituent.

Properties

IUPAC Name |

ethyl 2-(3-oxopropylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-2-10-7(9)6-11-5-3-4-8/h4H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLATJRPTDVTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240478 | |

| Record name | Ethyl ((3-oxopropyl)thio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-65-0 | |

| Record name | Ethyl 2-[(3-oxopropyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ((3-oxopropyl)thio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ((3-oxopropyl)thio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [(3-oxopropyl)thio]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ((3-oxopropyl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with 3-mercaptopropionic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the thioether linkage facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Ethyl ((3-oxopropyl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted esters.

Scientific Research Applications

Ethyl ((3-oxopropyl)thio)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl ((3-oxopropyl)thio)acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The thioether and ester groups play crucial roles in these interactions, facilitating binding and subsequent chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((4-aminophenyl)thio)acetate ()

- Structure : Aromatic amine substituent at the para position.

- Properties: Lower LogP (~1.8) due to polar amino group; higher solubility in polar solvents.

- Applications : Intermediate in medicinal chemistry for enzyme inhibitors (e.g., dual Kit/Aur kinase inhibitors).

Ethyl 2-((4-chlorobenzoyl)thio)acetate ()

- Structure : Chlorobenzoyl group introduces electron-withdrawing effects.

- Properties: Higher LogP (~2.5) and MW (~228.7 Da) compared to amino derivatives.

- Applications: Potential use in bioactivity studies against snake venom enzymes due to thioester reactivity.

2-((3-(2-(Acryloyloxy)ethoxy)-3-oxopropyl)thio)ethyl acrylate ()

- Properties : Designed for reversible Michael addition (at 90°C), enabling self-healing polymers.

- Applications : Malleable polymer networks in smart materials.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Structure : Pyrimidine and thietane rings confer rigidity and heterocyclic reactivity.

- Properties : Higher MW (~328.4 Da) and LogP (~2.8) due to fused rings.

- Applications : Investigated in agrochemical or pharmaceutical contexts (exact use unspecified).

Functional Group Comparison: Thioesters vs. Keto-Esters

Ethyl ((3-oxopropyl)thio)acetate differs from conventional keto-esters like Ethyl Acetoacetate (3-oxobutanoic acid ethyl ester, ):

- Reactivity : Thioesters (C-S bond) exhibit greater nucleophilicity at the sulfur atom compared to keto-esters (C-O bond), enabling unique reaction pathways (e.g., thiol-exchange reactions).

- Stability : Thioesters are less prone to hydrolysis than esters but may oxidize under harsh conditions.

- Biological Relevance : Thioesters are critical in biochemical pathways (e.g., Coenzyme A derivatives), whereas keto-esters serve as diketone precursors.

Environmental and Stability Considerations

This compound’s atmospheric behavior may resemble hydrated 3-oxopropyl acetate (), which reacts with propanal to form oligomers. However, its partitioning between gas and particle phases (estimated vapor pressure ~5×10⁻⁷ atm) suggests low volatility, aligning with applications requiring controlled release or environmental persistence.

Data Tables

Table 1: Physicochemical Properties of Selected Thioesters

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.